Cas no 188259-69-0 (4-Hydroxy Valsartan (Mixture of Diastereomers))

4-Hydroxy Valsartan (Mixture of Diastereomers) is a key intermediate in the synthesis of valsartan, an angiotensin II receptor antagonist used to treat hypertension and heart failure. This compound is characterized by the presence of a hydroxyl group at the 4-position of the valsartan structure, resulting in a mixture of diastereomers due to the chiral center. It is primarily utilized in pharmaceutical research and development for the preparation of active metabolites or analogs of valsartan. The product offers advantages such as high purity, well-defined stereochemistry, and suitability for further derivatization, making it valuable for analytical and synthetic applications in drug discovery and process chemistry.
4-Hydroxy Valsartan (Mixture of Diastereomers) structure
188259-69-0 structure
Product Name:4-Hydroxy Valsartan (Mixture of Diastereomers)
CAS No:188259-69-0
MF:C24H29N5O4
MW:451.51816534996
CID:115243
PubChem ID:9911647
Update Time:2025-05-28

4-Hydroxy Valsartan (Mixture of Diastereomers) Chemical and Physical Properties

Names and Identifiers

    • L-Valine,N-(4-hydroxy-1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
    • (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid
    • 4-HYDROXY VALSARTAN
    • 4-Hydroxy Valsartan (Mixture of Diastereomers)
    • 4-Hydroxy Valsartan (Mixture of DiastereoMers)
    • Valsartan 4-Hydroxy
    • UNII-N891C54AXX
    • Valeryl-4-hydroxyvalsartan
    • CGP 71580
    • Valsartan related compound I
    • Valsartan 4-Hydroxy Impurity
    • Valsartan 4-Hydroxy Valeryl Analog
    • 4-Hydroxy Valsartan, Mixture of Diastereomers
    • N-(4-Hydroxy-1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl) [1,1'-biphenyl]-4-yl]Methyl]-
    • N-(4-Hydroxy-1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine
    • (S)-N-(4-Hydroxy-1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-valine
    • (S)-2-{(4(R,S)-Hydroxy-pentanoyl)-[2(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amino}-3-methyl-butyric Acid
    • PD120067
    • NS00116461
    • CGP-71580
    • CHEBI:165851
    • (2S)-2-[4-hydroxy-N-({4-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)pentanamido]-3-methylbutanoic acid
    • L-Valine, N-(4-hydroxy-1-oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
    • (S)-2-{(4-Hydroxy-pentanoyl)-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amino}-3-methyl-butyric acid
    • AKOS040754785
    • SCHEMBL3473667
    • ICSQZMPILLPFKC-XLDIYJRPSA-N
    • 4-Hydroxyvalsartan
    • Q27284701
    • L-Valine, N-(4-hydroxy-1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
    • N891C54AXX
    • 188259-69-0
    • 4-Hydroxy Valsartan (Mixture of Diastereomers)
    • Inchi: 1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28)/t16?,22-/m0/s1
    • InChI Key: ICSQZMPILLPFKC-XLDIYJRPSA-N
    • SMILES: O=C(CCC(C)O)N(CC1C=CC(C2=CC=CC=C2C2N=NNN=2)=CC=1)[C@H](C(=O)O)C(C)C

Computed Properties

  • Exact Mass: 451.22200
  • Monoisotopic Mass: 451.22195442g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 640
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 132Ų

Experimental Properties

  • Melting Point: 130-132°C
  • Solubility: Methanol (Slightly)
  • PSA: 132.30000
  • LogP: 3.13250

4-Hydroxy Valsartan (Mixture of Diastereomers) Security Information

4-Hydroxy Valsartan (Mixture of Diastereomers) Pricemore >>

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